6-Amino-5-bromo-2-(ethylthio)pyrimidin-4-ol
Overview
Description
6-Amino-5-bromo-2-(ethylthio)pyrimidin-4-ol: is a chemical compound with the molecular formula C6H8BrN3OS and a molecular weight of 250.12 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of an amino group at the 6th position, a bromine atom at the 5th position, an ethylthio group at the 2nd position, and a hydroxyl group at the 4th position of the pyrimidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-5-bromo-2-(ethylthio)pyrimidin-4-ol typically involves the following steps :
Starting Materials: The synthesis begins with 6-aminothiouracil, which is brominated using bromine or a brominating agent to introduce the bromine atom at the 5th position.
Ethylation: The brominated intermediate is then treated with bromoethane in the presence of a base such as sodium hydroxide to introduce the ethylthio group at the 2nd position.
Hydroxylation: Finally, the compound undergoes hydroxylation at the 4th position to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and purification systems .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-5-bromo-2-(ethylthio)pyrimidin-4-ol undergoes various chemical reactions, including :
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles.
Oxidation and Reduction: The ethylthio group can undergo oxidation to form sulfoxides or sulfones.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.
Oxidation Products: Sulfoxides and sulfones are major products of oxidation reactions.
Hydrolysis Products: Hydrolysis can yield different hydroxylated or aminated derivatives.
Scientific Research Applications
6-Amino-5-bromo-2-(ethylthio)pyrimidin-4-ol has several applications in scientific research :
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 6-Amino-5-bromo-2-(ethylthio)pyrimidin-4-ol involves its interaction with specific molecular targets . The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes essential for cell wall synthesis .
Comparison with Similar Compounds
- 5-Bromo-2-(methylthio)pyrimidine
- 6-Amino-2-(ethylthio)-1H-pyrimidin-4-one
- 5-Bromo-1H-pyrimidin-4-one
Comparison:
- Uniqueness: 6-Amino-5-bromo-2-(ethylthio)pyrimidin-4-ol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity.
- Structural Differences: Similar compounds may have variations in the position of substituents or different substituents altogether, leading to differences in their chemical and biological properties .
Properties
IUPAC Name |
4-amino-5-bromo-2-ethylsulfanyl-1H-pyrimidin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3OS/c1-2-12-6-9-4(8)3(7)5(11)10-6/h2H2,1H3,(H3,8,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOIPHVGZOUXQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C(C(=O)N1)Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369647 | |
Record name | 6-amino-5-bromo-2-(ethylthio)pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77708-90-8 | |
Record name | 6-amino-5-bromo-2-(ethylthio)pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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